

In Silico Prediction of Pelirine Targets: A Technical Guide

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Compound of Interest

Compound Name: *Pelirine*

Cat. No.: *B1158000*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a complex alkaloid isolated from *Rauvolfia verticillata*, has demonstrated intriguing biological activity, notably in modulating inflammatory pathways such as MAPKs and NF- κ B[1]. However, its direct molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of **Pelirine**, accelerating hypothesis-driven experimental validation. We detail a multi-faceted computational workflow, integrating ligand-based and structure-based approaches, and provide standardized protocols for subsequent experimental verification. All quantitative data presented are for illustrative purposes to guide researchers in organizing their own findings.

Introduction to Pelirine

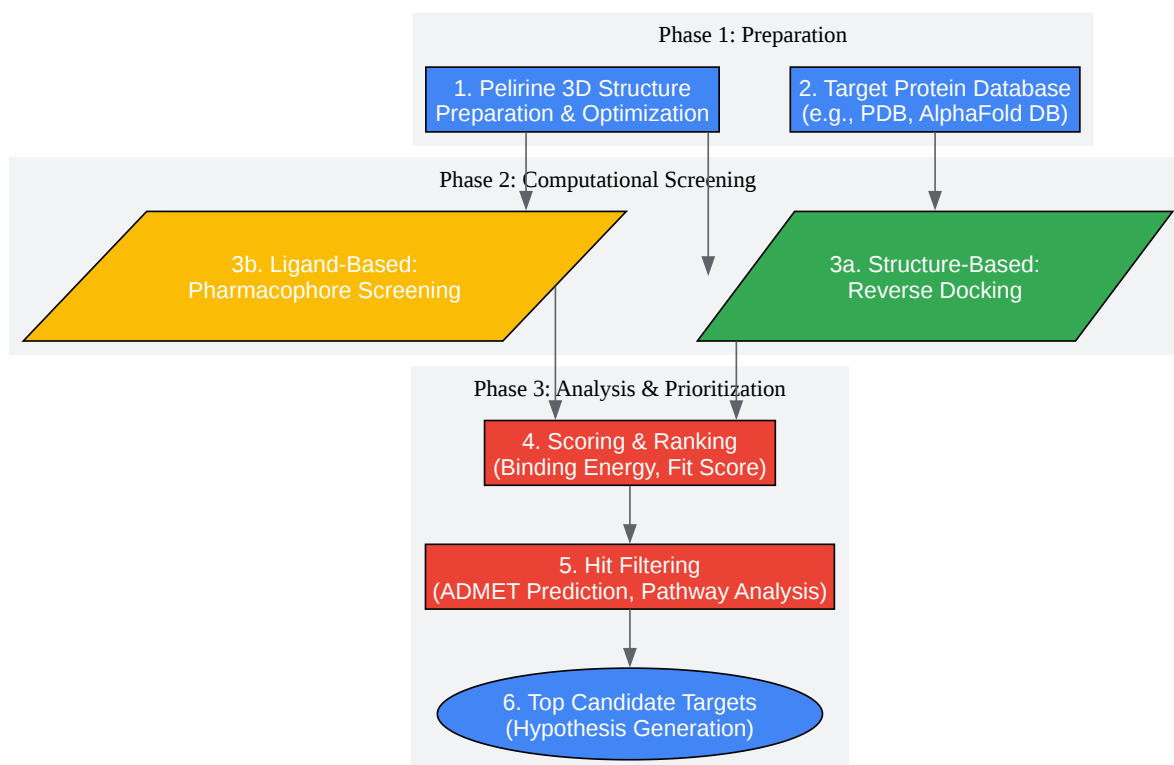
Pelirine (IUPAC Name: 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0^{3,11}.0^{4,9}]octadeca-3(11),4(9),5,7-tetraen-12-one) is a natural alkaloid with the molecular formula C₂₁H₂₆N₂O₃[1][2]. Preliminary studies suggest its potential as an immunomodulatory agent, but a clear understanding of its mechanism of action requires the identification of its direct binding partners within the human proteome[1]. Computational, or in silico, methods provide a rapid and cost-effective means to generate high-quality hypotheses regarding a compound's molecular targets, bridging the gap between a phenotypic observation and mechanistic insight[3][4].

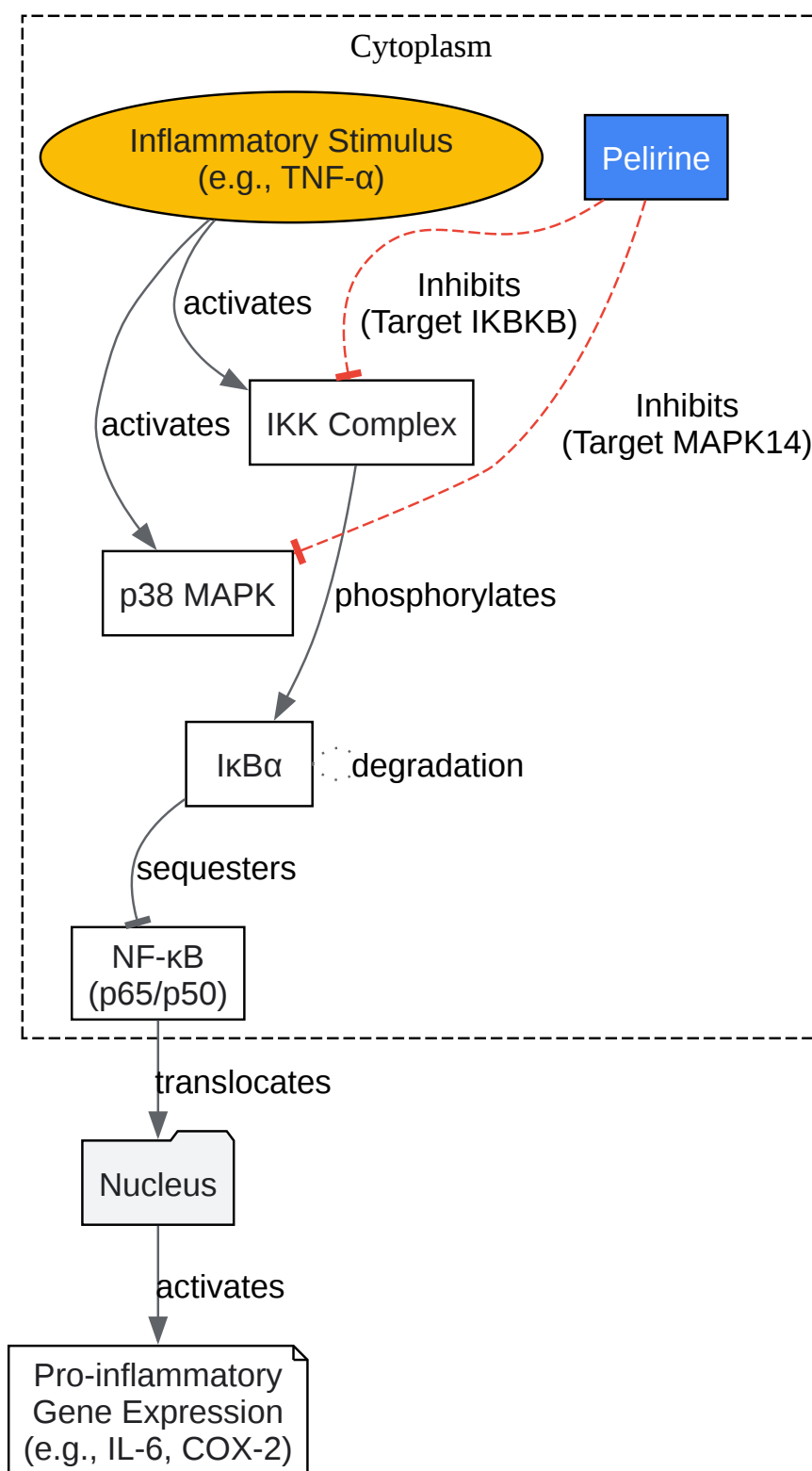
Table 1: Physicochemical Properties of **Pelirine**

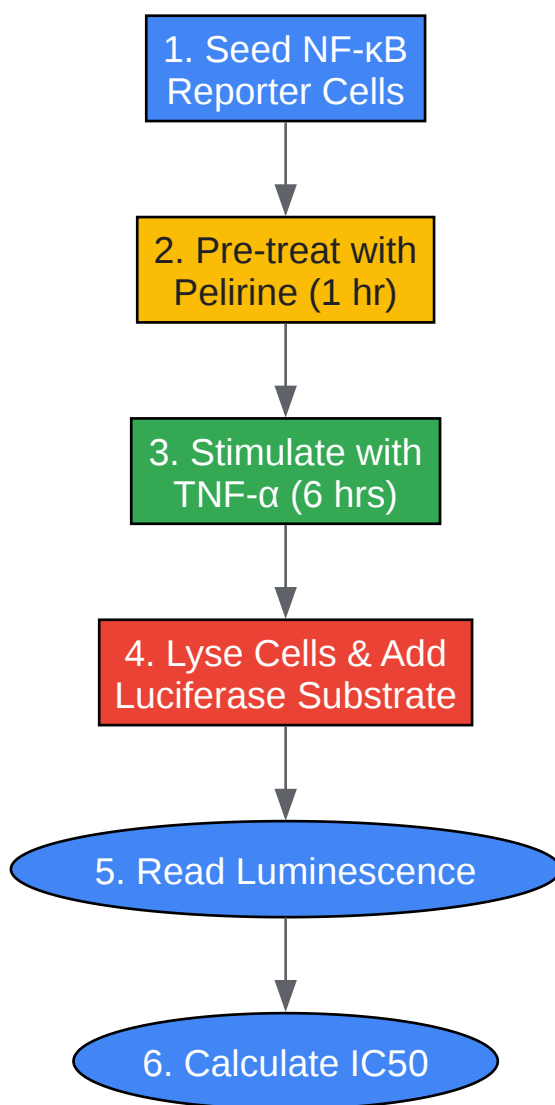
Property	Value	Source
CAS Number	30435-26-8	[1][2]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃	[1][2]
Molecular Weight	354.5 g/mol	[1]
Appearance	Powder	[1]
Melting Point	130-131°C	[5]
Boiling Point (Predicted)	540.6 ± 50.0 °C	[5]
Density (Predicted)	1.240 ± 0.06 g/cm ³	[5]
SMILES	<chem>CC=C1CN(C2CC3=C(C(=O)C1C2CO)NC4=C3C=C(C=C4)OC)C</chem>	[1]

In Silico Target Prediction Workflow

Identifying potential targets for a novel ligand like **Pelirine** involves a multi-step computational screening and filtering process. The workflow combines two primary strategies: structure-based methods, which are applicable when protein structures are known, and ligand-based methods, which rely on the principle that chemically similar molecules often bind to similar targets[6][7].







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